3-(cyclopentylmethyl)morpholine hydrochloride
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Overview
Description
This compound is characterized by its molecular formula C10H20ClNO and a molecular weight of 205.7 g/mol. It is a morpholine derivative, which is a class of compounds known for their diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylmethyl)morpholine hydrochloride typically involves the reaction of cyclopentylmethylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentylmethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds .
Scientific Research Applications
3-(cyclopentylmethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(cyclopentylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound modulates the activity of certain neurotransmitters and enzymes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog of 3-(cyclopentylmethyl)morpholine hydrochloride, widely used in organic synthesis and as a solvent.
N-methylmorpholine: Another derivative of morpholine, used as a catalyst and in the synthesis of pharmaceuticals.
Cyclopentylamine: A related compound with similar structural features, used in the synthesis of various organic compounds.
Uniqueness
This compound stands out due to its unique combination of the cyclopentylmethyl group and the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2742653-27-4 |
---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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